(1R,2R)-1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine;hydrochloride
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Overview
Description
(1R,2R)-1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine;hydrochloride is a chiral diamine compound known for its unique structural properties. It is widely used in various fields of chemistry and industry due to its ability to form stable complexes with metals and its role as a ligand in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine;hydrochloride typically involves the reaction of 2,4,6-trimethylbenzaldehyde with a chiral diamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is carefully monitored to maintain consistent quality and to minimize impurities. The final product is purified through crystallization or chromatography techniques to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions are conducted in the presence of a suitable catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine;hydrochloride is used as a chiral ligand in asymmetric synthesis. It forms stable complexes with transition metals, which are then used to catalyze various enantioselective reactions.
Biology
The compound is used in biological research to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it valuable in the development of enantioselective inhibitors and drugs.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a potential drug candidate for treating various diseases due to its ability to interact with biological targets.
Industry
In the industrial sector, the compound is used in the production of fine chemicals and pharmaceuticals. Its role as a chiral ligand in catalytic processes makes it essential for the synthesis of enantiomerically pure compounds.
Mechanism of Action
The mechanism of action of (1R,2R)-1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine;hydrochloride involves its interaction with metal ions to form stable complexes. These complexes act as catalysts in various chemical reactions, facilitating the formation of enantioselective products. The compound’s chiral nature allows it to selectively bind to specific molecular targets, influencing the outcome of the reactions.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1,2-Diphenylethylenediamine
- (1R,2R)-1,2-Diaminocyclohexane
- (1R,2R)-1,2-Bis(3,5-dimethylphenyl)ethylenediamine
Uniqueness
(1R,2R)-1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine;hydrochloride is unique due to its specific structural features, such as the presence of trimethylphenyl groups, which enhance its stability and reactivity. Compared to similar compounds, it offers better enantioselectivity and higher yields in catalytic processes, making it a preferred choice in asymmetric synthesis.
Properties
IUPAC Name |
(1R,2R)-1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2.ClH/c1-11-7-13(3)17(14(4)8-11)19(21)20(22)18-15(5)9-12(2)10-16(18)6;/h7-10,19-20H,21-22H2,1-6H3;1H/t19-,20-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYZMJVHYIGCKP-GZJHNZOKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)N)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@H]([C@@H](C2=C(C=C(C=C2C)C)C)N)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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